

Application Note: Structural Characterization and Metabolic Profiling of Cholecystokinin Fragment 26-31

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Compound of Interest

Compound Name: CCK (26-31) (non-sulfated)

CAS No.: 89911-64-8

Cat. No.: B1496556

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Abstract

The cholecystokinin fragment 26-31 (CCK 26-31) represents the N-terminal hexapeptide of the bioactive octapeptide CCK-8. While the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂) is the canonical pharmacophore for CCK-A and CCK-B receptor activation, the N-terminal 26-31 domain plays a critical role in receptor selectivity (via sulfated Tyrosine-27) and metabolic stability. This application note details protocols for the synthesis verification, enzymatic stability profiling, and receptor binding analysis of CCK 26-31. These methods are essential for distinguishing bioactive CCK-8 from its inactive metabolic degradation products in pharmacokinetic (PK) studies.

Chemical Characterization & Structural Integrity Physicochemical Properties

CCK 26-31 exists in two primary forms: sulfated (biologically relevant precursor/metabolite) and non-sulfated. The sulfation at Tyr27 is labile and requires specific handling to prevent desulfation during analysis.

Property	CCK 26-31 (Sulfated)	CCK 26-31 (Non-Sulfated)
Sequence	Asp-Tyr(SO ₃ H)-Met-Gly-Trp-Met	Asp-Tyr-Met-Gly-Trp-Met
Residue Range	26–31	26–31
Molecular Formula	C ₃₈ H ₅₀ N ₈ O ₁₃ S ₂	C ₃₈ H ₅₀ N ₈ O ₁₀ S
Molecular Weight	923.04 Da	842.98 Da
Solubility	Water (1 mg/mL), alkaline buffer	DMSO, acidic buffer
Key Instability	Desulfation (acidic pH), Oxidation (Met)	Oxidation (Met)

Protocol: LC-MS/MS Verification

Objective: To separate CCK 26-31 from full-length CCK-8 and identify potential methionine oxidation or desulfation.

Reagents:

- Mobile Phase A: 20 mM Ammonium Acetate, pH 6.8 (Neutral pH preserves sulfation).
- Mobile Phase B: Acetonitrile (LC-MS grade).
- Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 1.7 μm).

Methodology:

- Sample Prep: Dissolve lyophilized CCK 26-31 in 50 mM Ammonium Bicarbonate (pH 7.8).
Note: Avoid TFA or Formic Acid during reconstitution to prevent hydrolysis of the sulfate group.
- Gradient:
 - 0-1 min: 5% B (Isocratic hold)

- 1-10 min: 5% -> 45% B (Linear gradient)
- 10-12 min: 95% B (Wash)
- Mass Spectrometry Settings (ESI-):
 - Operate in Negative Ion Mode (ESI-). Sulfated peptides ionize more efficiently in negative mode and are less prone to in-source fragmentation of the SO₃ group.
 - Target Mass (M-H)-: 922.03 (Sulfated), 841.97 (Non-sulfated).

Data Interpretation:

- Peak A (RT ~4.5 min): Intact Sulfated CCK 26-31 (m/z 922).
- Peak B (RT ~5.2 min): Desulfated impurity (m/z 841).
- Peak C: Methionine sulfoxide variants (+16 Da shift).

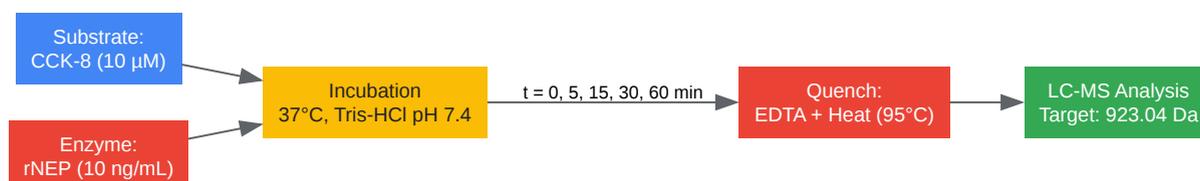
Metabolic Stability: Enzymatic Cleavage Kinetics

Context: CCK-8 is rapidly degraded in vivo by Neutral Endopeptidase (NEP/CD10). A primary cleavage event occurs at the Met31-Asp32 bond, releasing the active C-terminal fragment and leaving the CCK 26-31 hexapeptide. Quantifying the accumulation of CCK 26-31 provides an inverse metric of CCK-8 stability.

Protocol: NEP Degradation Assay

Objective: Monitor the conversion of CCK-8 into CCK 26-31.

Workflow Diagram:



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Figure 1: Workflow for monitoring enzymatic degradation of CCK-8 into fragment 26-31.

Step-by-Step Procedure:

- Reaction Mix: Prepare 100 μL of reaction buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
- Initiation: Add CCK-8 (Sulfated) to a final concentration of 10 μM . Add Recombinant Human Nephilysin (rNEP) to 10 ng/mL.
- Time Course: Incubate at 37°C. Aliquot 20 μL at t=0, 5, 15, 30, and 60 minutes.
- Quenching: Immediately transfer aliquots into tubes containing 5 μL of 100 mM EDTA (to chelate Zn^{2+} required by NEP) and heat at 95°C for 2 minutes.
 - Why EDTA? Acid quenching (TFA) causes desulfation. EDTA/Heat is the preferred method for preserving the sulfated 26-31 product.
- Analysis: Inject onto the LC-MS system described in Section 1.2.
- Calculation: Plot the Area Under Curve (AUC) of the 923.04 Da peak (CCK 26-31) vs. Time.

Receptor Binding Affinity (Functional Exclusion)

Context: CCK 26-31 lacks the C-terminal Phenylalanine-amide, which is essential for high-affinity binding to CCK-A and CCK-B receptors. This assay serves as a negative control or to test for low-affinity antagonism.

Protocol: Competitive Radioligand Binding

Objective: Determine the IC_{50} of CCK 26-31 displacing [^{125}I]-CCK-8 from CCK-A receptors.

Reagents:

- Receptor Source: Rat pancreatic acini membranes (rich in CCK-A).
- Radioligand: [^{125}I]-Bolton-Hunter-CCK-8 (~20 pM).

- Competitor: CCK 26-31 (Sulfated), serially diluted (10^{-10} M to 10^{-5} M).

Methodology:

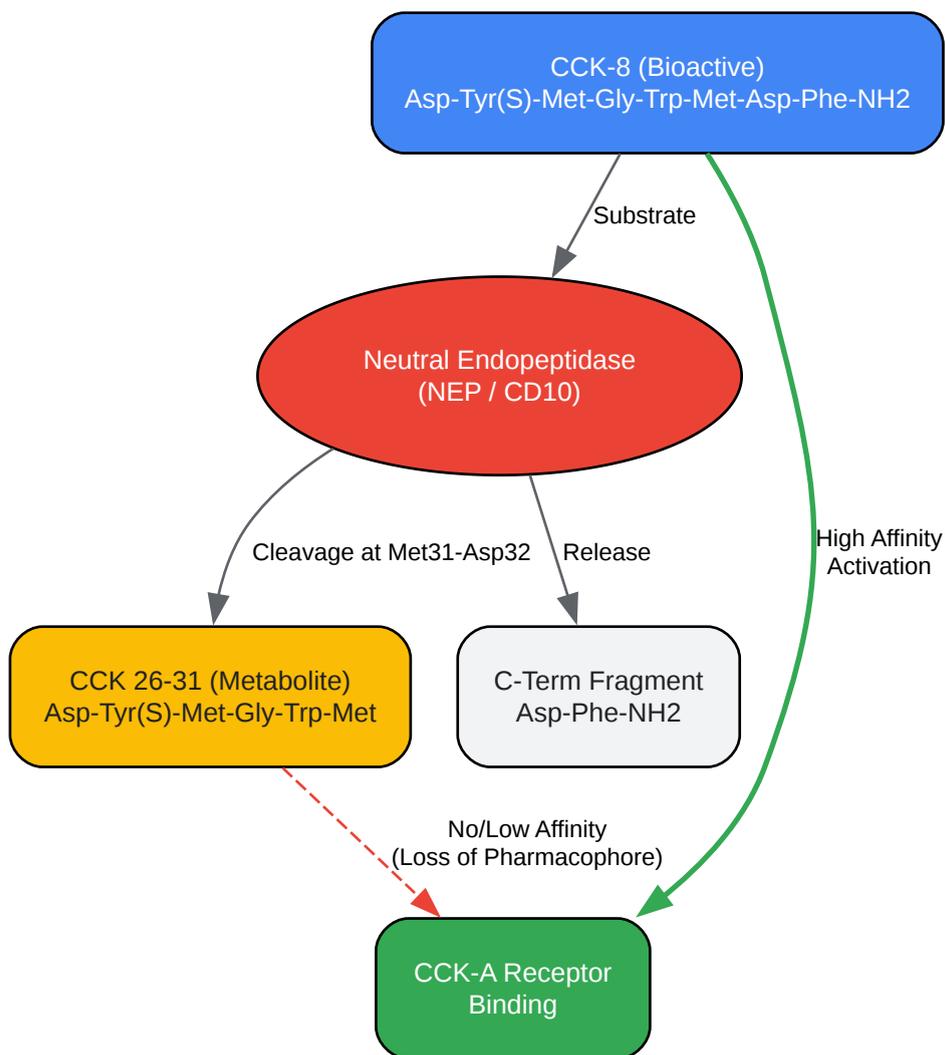
- Buffer Prep: Krebs-HEPES buffer enriched with 0.2% BSA and 0.1 mg/mL Soybean Trypsin Inhibitor (to prevent degradation during assay).
- Incubation: Mix Membrane Prep + Radioligand + CCK 26-31. Incubate for 60 min at 37°C.
- Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in polyethyleneimine (reduces non-specific binding).
- Counting: Measure radioactivity (CPM) in a gamma counter.

Expected Results & Causality:

- CCK-8 (Control): High affinity ($IC_{50} \sim 1$ nM).
- CCK 26-31: Very low affinity ($IC_{50} > 1$ μ M).
- Interpretation: The significant loss of affinity confirms that the 26-31 fragment is biologically inert regarding receptor activation, validating its status as a metabolic byproduct rather than an active signaling molecule.

Pathway Visualization

The following diagram illustrates the structural relationship and cleavage logic between the parent peptide and the 26-31 fragment.



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Figure 2: Metabolic pathway of CCK-8 showing the generation of the 26-31 fragment and its subsequent loss of receptor affinity.

References

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- Rehfeld, J. F. (2017). Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. *Frontiers in Endocrinology*. Retrieved from [[Link](#)]
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